

A Technical Guide to the Photophysical Properties of BDP R6G Carboxylic Acid

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Compound of Interest		
Compound Name:	BDP R6G carboxylic acid	
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This in-depth technical guide provides a comprehensive overview of the core photophysical properties of **BDP R6G carboxylic acid**, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data and standardized experimental protocols for its characterization.

Core Photophysical Properties

BDP R6G carboxylic acid, a borondipyrromethene (BODIPY) dye, is recognized for its spectral characteristics analogous to Rhodamine 6G (R6G).[1][2] It possesses a carboxyl group, enabling its conjugation to various biomolecules.[1][2] Key attributes of this fluorophore include high photostability and a significant fluorescence quantum yield, making it a bright and robust tool for fluorescence-based applications.[1]

Quantitative Data Summary

The essential photophysical parameters of **BDP R6G carboxylic acid** are summarized in the table below for clear and easy reference.



Property	Value	Units
Molar Extinction Coefficient (ε)	70,000	M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φf)	0.96	-
Absorption Maximum (λabs)	530	nm
Emission Maximum (λem)	548	nm

Data sourced from multiple suppliers and databases.[1][2]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is critical for the effective application of fluorescent probes. The following sections detail the standard methodologies for measuring these key parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.[3]

Methodology:

- Preparation of Stock Solution: Accurately weigh a small amount of BDP R6G carboxylic
 acid and dissolve it in a suitable solvent (e.g., ethanol, methanol, DMSO, or DMF) to create
 a stock solution of known concentration.[2][4] The solvent should be chosen based on the
 dye's solubility and the intended application.[4]
- Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
- Spectrophotometric Measurement: For each dilution, measure the absorbance at the absorption maximum (λmax), which for BDP R6G carboxylic acid is approximately 530 nm.





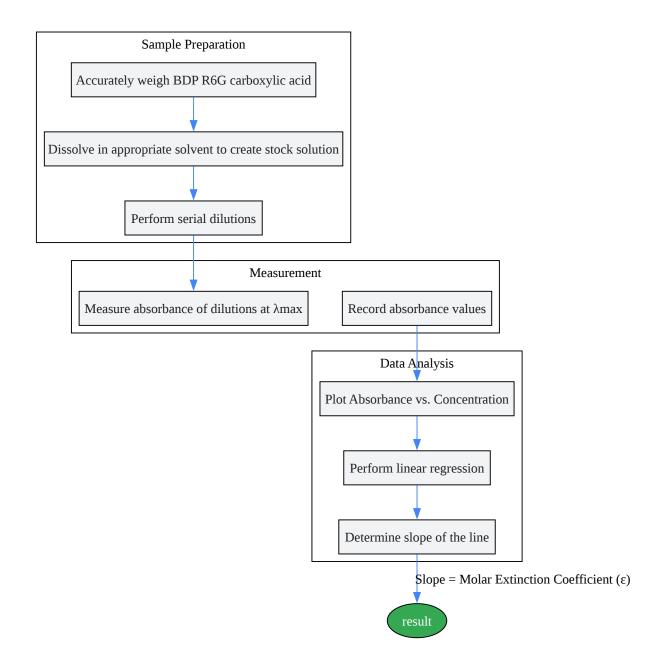


[1][2] A blank measurement using the solvent alone should be taken to zero the spectrophotometer.

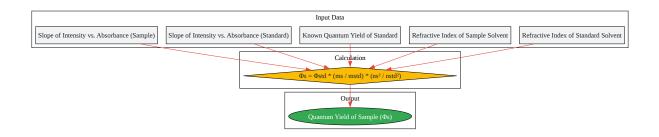
Data Analysis: Plot the measured absorbance at λmax against the concentration of the dye.
 According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Experimental Workflow for Molar Extinction Coefficient Determination









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